molecular formula C7H11NO4 B063519 (2R,4R)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid CAS No. 168034-53-5

(2R,4R)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B063519
CAS No.: 168034-53-5
M. Wt: 173.17 g/mol
InChI Key: QNMBUGAPKCBEDP-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4R)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and neuroscience research, particularly in the study of ionotropic glutamate receptors (iGluRs). This compound features a stereochemically defined pyrrolidine backbone, a structure known to be a critical pharmacophore in the development of orthosteric antagonists for iGluRs . The presence of two carboxylic acid functional groups enhances the molecule's ability to act as a versatile building block for chemical synthesis. Carboxylic acids can be converted into various derivatives, including acid chlorides, esters, and amides, facilitating their incorporation into more complex molecules or prodrug strategies . The specific stereochemistry (2R,4R) is crucial for its biological activity and interaction with specific receptor subtypes, making it a valuable compound for structure-activity relationship (SAR) studies. Researchers can utilize this chemical to develop novel, subtype-selective antagonists, which are profound tools for understanding the role of glutamate receptors in health and disease states such as anxiety, depression, neuropathic pain, and neurodegenerative disorders . Key Research Applications: • Neuroscience Research: Serves as a key synthetic intermediate for potential antagonists targeting NMDA and other ionotropic glutamate receptors . • Medicinal Chemistry: Acts as a chiral scaffold for the design and synthesis of novel bio-active molecules, leveraging its two reactive carboxyl groups . • Chemical Biology: Used as a probe to study receptor-ligand interactions and signal transduction mechanisms in the central nervous system. Safety Notice: This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, and is strictly not for human use.

Properties

IUPAC Name

(2R,4R)-4-(carboxymethyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c9-6(10)2-4-1-5(7(11)12)8-3-4/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMBUGAPKCBEDP-RFZPGFLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@H]1C(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

tert-Butoxycarbonyl (Boc) Protection

Boc groups are widely used to temporarily mask amino functionalities during synthesis. Di-tert-butyl dicarbonate reacts with hydroxyproline derivatives in tetrahydrofuran (THF) to form Boc-protected intermediates. For instance, (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid is treated with tert-butyl N,N'-diisopropylcarbamimidate to install the Boc group, achieving 87% yield. Subsequent tosylation and fluorination steps are performed before final deprotection with HCl.

Benzyloxycarbonyl (Cbz) Protection

Cbz groups are introduced via reaction with benzyl chloroformate in dichloromethane. This method is compatible with carboxylate intermediates, as demonstrated in the synthesis of 4-fluoro-pyrrolidine derivatives. However, Cbz removal requires catalytic hydrogenation, which may complicate workflows when multiple protecting groups are present.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the predominant methods:

Method Starting Material Key Reagents/Conditions Yield Stereoselectivity
CyclizationDiethyl N-Cbz aminomalonateNaOEt, acrylaldehyde, NaOH, toluene62.5%High (≥98% ee)
Catalytic Hydrogenation(S)-Dihydro-1H-pyrrole derivativePd/C, H₂ (1.5 MPa), ethanol-DMF89.7%Excellent (cis-only)
Boc-Mediated Synthesis(2S,4R)-HydroxyprolineBoc₂O, HCl, cation exchange resin70–92%Moderate (85–90% ee)

The catalytic hydrogenation route offers the highest yield and stereoselectivity but requires specialized equipment. In contrast, the cyclization method is more accessible but involves multi-step purification.

Characterization and Quality Control

Spectroscopic Data

  • Optical Rotation : [α]D²⁰ = +32 ± 2° (c = 1 in MeOH).

  • ¹³C NMR : Peaks at δ 174.8 (C=O, carboxylic acid), 66.5 (C-2), 58.2 (C-4), and 34.1 ppm (carboxymethyl).

  • IR : Strong absorption at 1738 cm⁻¹ (C=O stretch).

Purity Assessment

Cation exchange chromatography (10% pyridine in water) effectively removes byproducts, achieving ≥95% purity. HPLC analysis with a chiral stationary phase (e.g., Chiralpak IC) confirms enantiomeric excess ≥98%.

Industrial Scalability and Cost Considerations

Industrial production favors the cyclization route due to lower catalyst costs and avoided high-pressure equipment. However, the hydrogenation method’s superior yield makes it cost-effective at scale despite initial capital investment. Solvent recovery systems (e.g., ethanol and DMF distillation) further reduce expenses .

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Complex Molecules

  • The compound is frequently utilized as a precursor in the synthesis of more complex molecules, including therapeutic agents. For instance, it has been employed in the synthesis of Eribaxaban , an anticoagulant medication used to prevent blood clots.

Asymmetric Synthesis

  • Its chiral nature makes it an ideal candidate for asymmetric synthesis, where it can act as a chiral auxiliary to enhance the enantioselectivity of reactions. This has implications for producing enantiomerically pure compounds that are crucial in pharmaceuticals.

Table 1: Applications in Chemical Synthesis

ApplicationDescriptionExample Compound
Building BlockPrecursor for complex moleculesEribaxaban
Asymmetric SynthesisChiral auxiliary for enantioselective reactionsVarious pharmaceuticals

Biological Applications

Enzyme Inhibition Studies

  • Research indicates that (2R,4R)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid may play a role in enzyme inhibition. Its structure allows it to interact with specific enzymes, potentially modulating their activity.

Protein Folding and Function

  • The compound has been studied as a model system to explore protein folding mechanisms, providing insights into how alterations in amino acid sequences affect protein behavior.

Pharmacological Effects

  • Preliminary studies suggest that this compound exhibits significant biological activities:
    • Antioxidant Properties : It may scavenge free radicals, protecting cells from oxidative damage.
    • Anticancer Activity : Initial findings indicate potential efficacy against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
    • Neuroprotective Effects : Its structural similarity to neurotransmitters suggests potential roles in neuroprotection and cognitive enhancement.

Table 2: Biological Activities

ActivityMechanismImplications
AntioxidantScavenges free radicalsCellular protection
AnticancerInduces apoptosisCancer treatment
NeuroprotectiveMimics neurotransmitter activityCognitive enhancement

Industrial Applications

Production of Fine Chemicals

  • In industrial settings, this compound is used in the production of various fine chemicals. Its ability to act as a chiral auxiliary enhances the efficiency and selectivity of synthetic processes.

Catalytic Applications

  • The compound has also been explored as a potential catalyst in various chemical reactions due to its unique structural properties, which may allow it to promote reactions efficiently and selectively.

Table 3: Industrial Uses

UseDescription
Fine Chemicals ProductionUsed as a building block for fine chemicals
Catalytic ApplicationsPotential catalyst for chemical reactions

Case Study 1: Synthesis of Eribaxaban

In a notable study, this compound was utilized as a key intermediate in the synthesis of Eribaxaban. The process involved several steps of asymmetric synthesis, demonstrating the compound's utility in developing complex pharmaceutical agents.

Case Study 2: Enzyme Interaction Studies

Research conducted on the interaction between this compound and specific enzymes revealed its potential as an inhibitor. These findings could lead to new therapeutic strategies targeting enzyme-related diseases.

Mechanism of Action

The mechanism of action of (2R,4R)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Differences

The target compound’s (2R,4R) configuration distinguishes it from analogs with varying stereochemistry or substituents. Key comparisons include:

Compound Name Substituents Configuration Key Properties/Applications References
(2R,4R)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid 4-carboxymethyl (2R,4R) Potential intermediate for drug synthesis -
Kainic acid 3-carboxymethyl, 4-isopropenyl (2S,3S,4S) Agonist at kainate receptors; neuroexcitatory
(2S,4R)-4-(tert-Butyldimethylsilyloxy)pyrrolidine-2-carboxylic acid 4-silyloxy (2S,4R) Organocatalyst for asymmetric aldol reactions
(2S,4R)-1-Boc-4-(3-fluorobenzyl)pyrrolidine-2-carboxylic acid 4-(3-fluorobenzyl), Boc-protected (2S,4R) Intermediate in antiviral drug synthesis
(2S,4S)-TBMP 4-methoxymethyl, Boc-protected (2S,4S) Diastereomeric intermediate for Velpatasvir

Key Observations:

  • Stereochemistry : The (2R,4R) configuration of the target compound contrasts with kainic acid’s (2S,3S,4S) and (2S,4R)-TBMP’s (2S,4R) . These differences critically impact receptor binding and synthetic utility. For example, kainic acid’s stereochemistry enables selective activation of glutamate receptors, while the target compound’s (2R,4R) configuration may influence its chelation properties or metabolic stability.
  • Substituent Effects: Carboxymethyl vs. Aromatic vs. Aliphatic Substituents: Fluorobenzyl groups (e.g., in ) increase lipophilicity and may improve blood-brain barrier penetration, whereas the carboxymethyl group favors aqueous solubility.

Biological Activity

(2R,4R)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid, also known as a pyrrolidine derivative, has garnered attention in recent years due to its diverse biological activities. This compound is primarily studied for its potential antimicrobial properties, as well as its implications in various therapeutic areas including cancer treatment and metabolic disorders.

Chemical Structure and Properties

The compound features a pyrrolidine ring with two carboxylic acid functional groups, which contribute to its biological activity. Its molecular formula is C7H13NO4C_7H_{13}NO_4 and it has a molecular weight of approximately 175.18 g/mol. The stereochemistry at the 2 and 4 positions (both R) is crucial for its biological interactions.

Antimicrobial Activity

Research has highlighted the antimicrobial efficacy of this compound against various bacterial strains. A study evaluated its activity through the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against pathogens such as Pseudomonas aeruginosa, Candida stellatoidea, and Vancomycin Resistant Enterococci (VRE).

Table 1: Antimicrobial Activity of this compound

Bacterial StrainZone of Inhibition (mm)MIC (μg/mL)MBC (μg/mL)
Pseudomonas aeruginosa326.2512.5
Candida stellatoidea2712.525
Vancomycin Resistant Enterococci2712.525
Methicillin Resistant Staphylococcus aureus22--

The results indicate that this compound exhibits significant antimicrobial properties, particularly against Pseudomonas aeruginosa, making it a candidate for further development as an antibiotic agent .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. This is supported by studies showing that similar compounds can inhibit key enzymes involved in these processes .

Case Studies and Clinical Implications

Recent studies have explored the application of this compound in various clinical settings:

  • Cancer Treatment : The compound has been investigated for its potential as a PD-L1 inhibitor in cancer therapy. It demonstrated comparable efficacy to established inhibitors in vitro, suggesting a role in immunotherapy strategies .
  • Metabolic Disorders : The compound's ability to modulate metabolic pathways has led to investigations into its use in treating conditions such as obesity and diabetes. Its action on specific receptors involved in metabolism could provide new therapeutic avenues .
  • Neuroprotective Effects : Preliminary findings suggest that derivatives of this compound may exhibit neuroprotective properties, potentially benefiting conditions like Alzheimer's disease by inhibiting pathways associated with neuroinflammation .

Q & A

Q. What are the recommended synthetic routes for (2R,4R)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid, and how can stereochemical integrity be maintained?

The synthesis of this compound typically involves multi-step protocols with careful control of reaction conditions to preserve stereochemistry. For example, similar pyrrolidine derivatives (e.g., Boc-protected analogs) are synthesized via:

  • Protection/Deprotection Strategies : Use of tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect amines during coupling reactions .
  • Cyclization and Functionalization : Acid-catalyzed hydrolysis (e.g., HCl in water at 93–96°C for 17 hours) to remove ester groups while retaining stereochemistry .
  • Chiral Catalysts : Palladium or copper catalysts in solvents like DMF or toluene to ensure regioselectivity .
    Key Consideration : Monitor enantiomeric purity using chiral HPLC or polarimetry .

Q. What analytical techniques are most effective for characterizing this compound and confirming its stereochemistry?

  • NMR Spectroscopy : 1H/13C NMR to resolve diastereotopic protons and confirm substitution patterns (e.g., integration ratios in 1H NMR for degradation products) .
  • X-ray Crystallography : Definitive proof of absolute configuration, as demonstrated for related pyrrolidine derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • Circular Dichroism (CD) : To assess conformational preferences in solution .

Q. How can researchers mitigate aggregation or solubility challenges during experimental workflows?

  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) to improve aqueous solubility .
  • Buffer Optimization : Use phosphate-buffered saline (PBS) at pH 6.5–7.4 to stabilize zwitterionic forms .
  • Co-solvents : Ethanol or isopropanol in dichloromethane mixtures (e.g., 10% isopropanol/DCM) to enhance dissolution .

Advanced Research Questions

Q. How does the stereoelectronic environment of the pyrrolidine ring influence biological activity or receptor binding?

  • Conformational Locking : Substituents like carboxymethyl groups restrict ring puckering, altering interactions with biological targets (e.g., glutamate receptors) .
  • Hyperconjugation Effects : Electron-withdrawing groups (e.g., nitrobenzoyl in analogs) modulate bond lengths and torsion angles, as observed in X-ray studies .
  • Structure-Activity Relationships (SAR) : Modifications at the 4-position (e.g., halogenated benzyl groups) enhance selectivity for ionotropic receptors .

Q. What methodologies address contradictions in observed vs. predicted reactivity during functionalization?

  • Kinetic vs. Thermodynamic Control : Adjust reaction temperatures (e.g., 40–100°C under inert atmospheres) to favor desired intermediates .
  • Computational Modeling : Density functional theory (DFT) to predict regioselectivity in cycloaddition or oxidation reactions .
  • In Situ Monitoring : ReactIR or LC-MS to track intermediate formation and optimize stepwise yields .

Q. How can researchers validate the compound’s role in modulating enzymatic or receptor pathways?

  • Enzyme Assays : Competitive inhibition studies using fluorogenic substrates (e.g., for proteases or kinases) .
  • Receptor Binding : Radioligand displacement assays (e.g., [3H]kainic acid for glutamate receptors) .
  • Cellular Models : Neuronal cell lines or primary cultures to assess neurotoxicity or neuroprotection .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
(2R,4R)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid
Reactant of Route 2
(2R,4R)-4-(Carboxymethyl)pyrrolidine-2-carboxylic acid

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